molecular formula C13H14BrN3OS B11525498 5-Ethyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone}

5-Ethyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone}

Cat. No.: B11525498
M. Wt: 340.24 g/mol
InChI Key: CSCSIQBUYKBJIC-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone} is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone} typically involves the following steps:

    Formation of Thiazolidine-2,4-dione Core: The thiazolidine-2,4-dione core can be synthesized by reacting ethylamine with carbon disulfide and chloroacetic acid under basic conditions to form 5-ethyl-1,3-thiazolidine-2,4-dione.

    Hydrazone Formation: The hydrazone derivative is formed by reacting the thiazolidine-2,4-dione with 4-bromoacetophenone hydrazone under acidic or basic conditions, depending on the desired reaction pathway.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone moiety, potentially converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, 5-Ethyl-1,3-thiazolidine-2,4-dione derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. The presence of the thiazolidine ring is crucial for these activities, as it can interact with biological targets in unique ways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its derivatives are studied for their ability to modulate biological pathways, making them candidates for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the thiazolidine ring.

Mechanism of Action

The mechanism of action of 5-Ethyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone} involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydrazone moiety can form hydrogen bonds and other interactions with biological molecules, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1,3-thiazolidine-2,4-dione: Similar structure but with a methyl group instead of an ethyl group.

    5-Phenyl-1,3-thiazolidine-2,4-dione: Contains a phenyl group instead of an ethyl group.

    2-{[1-(4-chlorophenyl)ethylidene]hydrazone} derivatives: Similar hydrazone structure but with a chlorine atom instead of a bromine atom.

Uniqueness

The uniqueness of 5-Ethyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone} lies in the combination of the thiazolidine ring with the specific hydrazone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H14BrN3OS

Molecular Weight

340.24 g/mol

IUPAC Name

(2E)-2-[(E)-1-(4-bromophenyl)ethylidenehydrazinylidene]-5-ethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H14BrN3OS/c1-3-11-12(18)15-13(19-11)17-16-8(2)9-4-6-10(14)7-5-9/h4-7,11H,3H2,1-2H3,(H,15,17,18)/b16-8+

InChI Key

CSCSIQBUYKBJIC-LZYBPNLTSA-N

Isomeric SMILES

CCC1C(=O)N/C(=N\N=C(/C)\C2=CC=C(C=C2)Br)/S1

Canonical SMILES

CCC1C(=O)NC(=NN=C(C)C2=CC=C(C=C2)Br)S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.